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Compound of Interest

Compound Name: Clofencet

Cat. No.: B1669200

Abstract

Clofencet is a chemical hybridizing agent (CHA) primarily utilized in agriculture to induce male
sterility in wheat (Triticum aestivum), facilitating the production of hybrid seeds.[1] This
technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of
action, and biological effects of Clofencet. It is designed to serve as a valuable resource for
researchers, scientists, and professionals involved in drug development and crop science. This
document details the chemical synthesis of Clofencet, including experimental protocols for key
reactions, and presents quantitative data on its biological efficacy. Furthermore, it explores the
putative signaling pathways involved in its mode of action and provides diagrams for key
experimental workflows.

Discovery and Development

Clofencet, also known by its developmental codes MON 21250 and SC-1158, was developed
by Monsanto as a plant growth regulator.[2] Its primary application is as a chemical hybridizing
agent in wheat to enable the production of F1 hybrids, which can exhibit enhanced yield and
improved resistance to diseases and pests.[1][3] The application of Clofencet under specific
conditions prevents the normal development of pollen without affecting female fertility, thus
allowing for controlled cross-pollination.[4]

Chemical Synthesis of Clofencet

The synthesis of Clofencet, chemically named 2-(4-chlorophenyl)-3-ethyl-2,5-dihydro-5-oxo0-4-
pyridazinecarboxylic acid, has been described in a multi-step process that was scaled up to a
pilot-plant level. The key steps involve the formation of a 3-ketoester intermediate, followed by
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propionylation, cyclization to form the pyridazine ring, and subsequent saponification to yield
the final carboxylic acid.

Retrosynthetic Analysis

A retrosynthetic analysis of Clofencet reveals that the core pyridazinone ring can be
constructed from a B-ketoester, which in turn can be derived from the reaction of ethyl
diazoacetate with a hydrazonoacetaldehyde derivative. The 4-chlorophenyl moiety originates
from 4-chlorophenylhydrazine.
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Caption: Retrosynthetic analysis of Clofencet.

Experimental Protocols

The following protocols are adapted from the pilot-plant scale synthesis for a laboratory setting.
Step 1: Synthesis of 3-ketoester (30)

This step involves the Lewis acid-catalyzed reaction of ethyl diazoacetate with 4-chlorophenyl
hydrazonoacetaldehyde.

o Reaction: 4-chlorophenyl hydrazonoacetaldehyde + ethyl diazoacetate — B-ketoester (30)
e Catalyst: Zinc chloride (ZnCl2) is a suitable Lewis acid catalyst.

e Solvent: Dichloromethane (DCM) is used as the solvent.
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o Temperature: The reaction is maintained at a low temperature (e.g., -10 °C) to minimize the
decomposition of the diazo compound.

e Procedure: To a solution of 4-chlorophenyl hydrazonoacetaldehyde and a catalytic amount of
ZnClz in DCM at -10 °C, a solution of ethyl diazoacetate in DCM is added dropwise. The
reaction is monitored by a suitable chromatographic technique (e.g., TLC or HPLC) until
completion. The reaction mixture is then quenched, and the product is extracted and purified.

* Yield: Optimized conditions can achieve yields of 78-82%.

Step 2: Propionylation of 3-ketoester (31)

The B-ketoester intermediate is then propionylated using propionic anhydride.

o Reaction: B-ketoester (30) + Propionic anhydride — Propionylated (3-ketoester (31)

e Reagent: An excess of propionic anhydride (e.g., 1.5 equivalents) is used.

o Temperature: The reaction is conducted at an elevated temperature, for instance, 60 °C.

e Time: The reaction is typically run for several hours (e.g., 6 hours) to achieve high

conversion.

e Procedure: The B-ketoester is dissolved in a suitable solvent, and propionic anhydride is
added. The mixture is heated at 60 °C for 6 hours. After completion, the excess anhydride is
guenched, and the product is worked up.

o Conversion: This step can achieve approximately 95% conversion.
Step 3: Acid-Catalyzed Cyclization to Pyridazinecarboxylic acid ester (32)

The propionylated intermediate undergoes intramolecular cyclization under acidic conditions to
form the pyridazine ring.

o Reaction: Propionylated (3-ketoester (31) — Pyridazinecarboxylic acid ester (32)

o Catalyst: A strong acid such as hydrochloric acid (HCI) is used.
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e Solvent: The reaction is typically carried out in ethanol.
« Conditions: The reaction mixture is heated to reflux (approximately 78 °C).
o Time: The cyclization is generally completed within 12 hours.

o Procedure: The propionylated intermediate is dissolved in ethanol containing HCI, and the
solution is refluxed for 12 hours. The progress of the reaction is monitored by
chromatography. Upon completion, the solvent is removed, and the product is isolated.

« Yield: This cyclization step can achieve a yield of around 88%.

Step 4: Saponification to Clofencet (9)

The final step is the hydrolysis of the ester to the carboxylic acid.

e Reaction: Pyridazinecarboxylic acid ester (32) — Clofencet

e Base: Sodium hydroxide (NaOH) solution (e.g., 2.0 M) is used for the hydrolysis.

e Solvent: A mixture of ethanol and water (e.g., 70:30 v/v) is a suitable solvent system.
o Temperature: The reaction is carried out at an elevated temperature, such as 80 °C.
e Time: The saponification is typically complete within 4 hours.

o Procedure: The pyridazinecarboxylic acid ester is dissolved in the ethanol/water mixture, and
the NaOH solution is added. The mixture is heated at 80 °C for 4 hours. After cooling, the
solution is acidified with HCI to precipitate the carboxylic acid.

 Purification: The crude product can be purified by recrystallization from a solvent mixture like
ethyl acetate/n-hexane to achieve high purity (>99% by HPLC).

 Yield: The saponification and acidification step can yield up to 94% of the final product.
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Caption: Workflow for the synthesis of Clofencet.
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Characterization and Data Presentation

The characterization of Clofencet and its intermediates is crucial for confirming the structure

and purity. Standard analytical techniques are employed for this purpose.

Analytical Methods

High-Performance Liquid Chromatography (HPLC): HPLC is a key method for monitoring the
progress of the synthesis reactions and for determining the purity of the final product. A
reversed-phase C18 column with a mobile phase of methanol and acidified water is often
used.

Liquid Chromatography-Mass Spectrometry (LC/MS): LC/MS is used for the determination of
Clofencet residues in various matrices, providing both separation and mass identification.

Spectroscopic Data (Expected)

While detailed published spectra are scarce, the following are the expected spectroscopic

characteristics based on the structure of Clofencet.

'H NMR (Proton Nuclear Magnetic Resonance): The *H NMR spectrum is expected to show
signals for the ethyl group (a triplet and a quartet), aromatic protons from the chlorophenyl
ring (two doublets), a singlet for the proton on the pyridazine ring, and a broad singlet for the
carboxylic acid proton.

13C NMR (Carbon-13 Nuclear Magnetic Resonance): The 3C NMR spectrum should display
distinct signals for the carbonyl carbons (ketone and carboxylic acid), the carbons of the
pyridazine and chlorophenyl rings, and the carbons of the ethyl group.

IR (Infrared) Spectroscopy: The IR spectrum is expected to show characteristic absorption
bands for the O-H stretch of the carboxylic acid (broad), C=0 stretches for the ketone and
carboxylic acid, C=N and C=C stretching vibrations of the aromatic and heterocyclic rings,
and C-ClI stretching.

MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak
corresponding to the molecular weight of Clofencet (278.69 g/mol ). The fragmentation
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pattern would likely involve the loss of small molecules such as COz, CzHs, and cleavage of
the pyridazine ring.

Physicochemical Properties

Property Value Reference
Molecular Formula C13H11CIN203

Molecular Weight 278.69 g/mol

Appearance Tan or yellow solid

Solubility in Water >552,000 mg/L

Methanol: 1.6% w/v; Acetone:

Solubility in Organic Solvents
<0.05% wiv

Mechanism of Action and Biological Activity

Clofencet induces male sterility by suppressing the normal development of pollen in wheat.
This effect is targeted and does not significantly impact the female fertility of the plant.

Putative Signaling Pathway

While the precise molecular targets of Clofencet are not fully elucidated, studies on other
chemical hybridizing agents in wheat suggest a general mechanism involving the disruption of
anther development, particularly the tapetum, which is crucial for providing nutrients to
developing microspores. The proposed mechanism involves the disruption of carbohydrate
metabolism and an increase in oxidative stress.
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Caption: Putative signaling pathway of Clofencet-induced male sterility.

Quantitative Data on Biological Efficacy

The effectiveness of Clofencet in inducing male sterility varies with the application rate, timing,
and wheat cultivar.
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Application Rate (

Wheat Cultivar Male Sterility (%) Reference
kg/ha)
Pia (T. aestivum) 6.5 96
Ambra (T. turgidum) Highest Dose 80
Tia (T. turgidum) Highest Dose 83.33
Claudia (T. aestivum) Highest Dose 26.32
Capri (T. turgidum) Highest Dose 54.55
Clofencet
Parameter Control Effect Reference
Treatment
Seed Number Significantly Induction of male
) Normal -
per Spike reduced sterility
Inhibition of
o Substantially )
Pollen Viability High pollen
decreased
development
Conclusion

Clofencet is a potent chemical hybridizing agent with a well-defined synthetic pathway and a

clear biological application in wheat breeding. This technical guide has provided a detailed

overview of its discovery, synthesis, and mode of action, supported by available quantitative

data and experimental protocols. The elucidation of its precise molecular targets and signaling

pathways remains an area for future research, which could lead to the development of even

more effective and specific chemical hybridizing agents. The provided information serves as a

solid foundation for researchers and professionals working with Clofencet and in the broader

field of crop improvement.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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